2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with a thiazole derivative, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine: A similar compound with a different substituent at the 2-position.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine: Another related compound with a methyl group at the 5-position.
Uniqueness
2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine is unique due to its isopropyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H14N2S |
---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C9H14N2S/c1-6(2)9-11-7-3-4-10-5-8(7)12-9/h6,10H,3-5H2,1-2H3 |
InChI Key |
OFIRBQLDUSAMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.